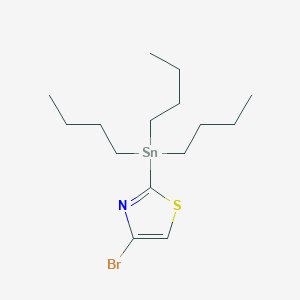

4-Bromo-2-(tributylstannyl)thiazole

説明

Contextualization of Thiazole (B1198619) Heterocycles in Modern Organic Synthesis

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their aromatic ring. wjrr.org This structural motif is not merely a synthetic curiosity but is a recurring feature in a vast array of biologically active natural products and pharmaceutical agents. wjrr.orgjchemlett.com The thiazole ring is a key component in molecules such as Vitamin B1 (thiamine), which is essential for metabolism, and is found in numerous antibiotics, and anti-inflammatory drugs. wjrr.orgpharmaguideline.com

In synthetic organic chemistry, thiazoles and their derivatives are employed as versatile intermediates. wjrr.orgtandfonline.com The thiazole ring can act as a "masked" formyl group, a functional equivalent of an aldehyde, which can be unveiled under specific chemical conditions. rsc.org This property allows for intricate molecular elaborations, such as the extension of carbon chains in the synthesis of complex carbohydrates and other natural products. tandfonline.comrsc.org The ability to introduce a thiazole ring and then transform it into another functional group provides a powerful tool for synthetic chemists.

Significance of Organotin Reagents in Cross-Coupling Methodologies

Organotin reagents, also known as organostannanes, are compounds that possess a tin-carbon bond. sigmaaldrich.com They are most prominently utilized in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. sigmaaldrich.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis because it allows for the formation of new carbon-carbon bonds between two organic fragments, a process that is fundamental to building complex molecules from simpler precursors. wikipedia.orgyoutube.com

The significance of organotin reagents in these methodologies stems from several key advantages:

Stability: Organostannanes are generally stable to air and moisture, making them easier to handle and purify compared to many other organometallic reagents. wikipedia.org

Functional Group Tolerance: They are compatible with a wide variety of functional groups, meaning that complex substrates with sensitive functionalities can be used directly in the coupling reaction without the need for extensive protection and deprotection steps. wikipedia.orgyoutube.com

Reliability: The Stille reaction is known for its reliability and broad scope, enabling the coupling of various types of organic groups. wikipedia.orgresearchgate.net

While concerns about the toxicity of tin compounds exist, the utility and effectiveness of the Stille coupling have made organotin reagents indispensable tools in the synthesis of natural products and materials for drug discovery. sigmaaldrich.comyoutube.com

Research Rationale for 4-Bromo-2-(tributylstannyl)thiazole as a Building Block

The research rationale for using this compound as a synthetic building block is rooted in its unique bifunctional nature. The molecule contains two distinct reactive sites that can be addressed selectively in palladium-catalyzed cross-coupling reactions.

The tributylstannyl group at the C2 position of the thiazole ring serves as the nucleophilic partner in a Stille coupling. wikipedia.orgresearchgate.net This allows for the attachment of a wide range of electrophilic partners, such as aryl or vinyl halides, at this position. The bromine atom at the C4 position provides a second handle for further functionalization. This site can act as the electrophilic partner in a subsequent cross-coupling reaction, such as a Suzuki or another Stille coupling. nih.gov

This dual reactivity allows for a stepwise and controlled construction of highly substituted thiazole derivatives. Chemists can first perform a Stille coupling utilizing the organotin moiety and then, in a separate step, use the bromo-substituent to introduce another molecular fragment. This strategic approach is highly valuable for the synthesis of complex target molecules, including potential new pharmaceutical agents and materials with novel electronic properties. The ability to introduce different substituents at specific positions of the thiazole core with high precision makes this compound a powerful and sought-after intermediate in advanced synthetic chemistry.

特性

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-1-6-2-5-3;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBDCVVDIHDNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453247 | |

| Record name | 4-Bromo-2-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173978-98-8 | |

| Record name | 4-Bromo-2-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Tributylstannyl Thiazole

Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-(tributylstannyl)thiazole

Palladium catalysts are instrumental in mediating the coupling reactions of this compound. libretexts.org These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.orgorganic-chemistry.org The specific reaction pathway that occurs is dependent on the reaction conditions, including the choice of catalyst, ligands, and coupling partner.

The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organotin compound with an organic halide or pseudohalide. chemeurope.com For this compound, this reaction can proceed in two ways. The tributylstannyl group at the 2-position can act as the nucleophilic partner, coupling with an external organic halide. Alternatively, the bromine atom at the 4-position can serve as the electrophilic site, reacting with another organostannane.

The generally accepted mechanism for the Stille coupling reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chemeurope.comwikipedia.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (in this case, the C-Br bond of the thiazole) to a palladium(0) complex. wikipedia.orguwindsor.ca This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. youtube.com The process is believed to proceed through a concerted, three-center transition state, which typically results in a cis-complex. uwindsor.ca This initial cis-adduct often rapidly isomerizes to a more stable trans-complex. chemeurope.com The strength of the carbon-halogen bond is a critical factor, with the reactivity order generally being I > Br > Cl. youtube.com

Transmetalation: This is often the rate-determining step in the Stille coupling cycle. mdma.ch It involves the transfer of an organic group from the organotin reagent to the palladium(II) center, with the concomitant transfer of the halide from palladium to the tin. The mechanism of transmetalation can vary depending on the substrates and conditions, but an associative mechanism is common. wikipedia.org In this pathway, the organostannane coordinates to the palladium, forming a transient pentavalent species, which then eliminates the tin halide to form a new diorganopalladium(II) complex. wikipedia.org The rate of transfer of organic groups from tin follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. chemeurope.com

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. chemeurope.comwikipedia.org For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other. wikipedia.org If the intermediate is a trans-complex, it must first isomerize to the cis-isomer before the product can be eliminated. wikipedia.org The presence of bulky ligands can accelerate this step by causing steric repulsion that favors the geometry required for elimination. wikipedia.org

The choice of the palladium catalyst and its associated ligands has a profound impact on the efficiency and selectivity of the Stille coupling reaction. mdma.ch The catalyst system must balance the electronic requirements of the different steps in the catalytic cycle. For instance, oxidative addition is favored by an electron-rich palladium center, which suggests the use of electron-donating ligands. wikipedia.org Conversely, transmetalation and reductive elimination are often facilitated by a more electron-deficient palladium center, which would favor electron-withdrawing ligands. wikipedia.org

Therefore, ligands of intermediate donicity, such as phosphines, are commonly employed. wikipedia.org The steric properties of the ligands are also crucial. Bulky ligands can promote the reductive elimination step and can also influence the coordination of the organostannane during transmetalation. wikipedia.org Additives can also play a significant role. For example, copper(I) salts, particularly copper(I) iodide, have been shown to dramatically increase the reaction rate, potentially by facilitating the transmetalation step. wikipedia.org Lithium chloride is another common additive that can accelerate the reaction, especially in cases where the halide ligand dissociates from the palladium center. chemeurope.comwikipedia.org

Below is a table summarizing the effects of various catalytic components on Stille coupling reactions:

Table 1: Influence of Catalytic Components on Stille Coupling| Component | Influence on Reactivity and Selectivity |

|---|---|

| Palladium Precursor | Pd(PPh₃)₄, [Pd₂(dba)₃], and Pd(OAc)₂ are common precursors that form the active Pd(0) catalyst. libretexts.org |

| Ligands | Phosphine (B1218219) ligands are widely used. Bulky and electron-rich ligands can influence the rate of oxidative addition and reductive elimination. wikipedia.orguwindsor.ca Weaker σ-donor ligands can facilitate efficient cross-coupling. msu.edu |

| Additives (e.g., CuI, LiCl) | Cu(I) salts can accelerate the transmetalation step. wikipedia.org LiCl can be a powerful rate accelerant. chemeurope.comwikipedia.org |

| Solvent | Polar solvents can be beneficial, and in some cases, strongly polar solvents are required to overcome the low reactivity of certain stannanes. chemeurope.com |

The Stille coupling reaction is known for its broad substrate scope and tolerance of a wide variety of functional groups. In the context of this compound, this allows for the coupling of a diverse range of organic groups at either the 2- or 4-position of the thiazole (B1198619) ring. For example, the tributylstannyl group at the 2-position can be coupled with various aryl and heteroaryl halides. Conversely, the bromo group at the 4-position can be coupled with different organostannanes.

However, there are limitations. Very bulky or heavily substituted reactants can lead to slow reaction rates. libretexts.org The low reactivity of alkylstannanes is a significant drawback, often requiring harsher reaction conditions or the use of highly polar solvents. chemeurope.com Another potential side reaction is the homocoupling of the organostannane reagent, although this can often be minimized by optimizing the reaction conditions.

The following table provides examples of the substrate scope in Stille couplings involving thiazole derivatives:

Table 2: Substrate Scope in Stille Coupling of Thiazole Derivatives| Thiazole Reactant | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| 2-Tributylstannylthiazole | Aryl Iodide | 2-Arylthiazole | uwindsor.ca |

| 4-Bromothiazole (B1332970) | Arylstannane | 4-Arylthiazole | researchgate.net |

While the Stille coupling is a primary method for functionalizing this compound, other palladium-catalyzed reactions are also relevant for thiazole chemistry. These alternative methods can offer advantages in terms of substrate scope, reaction conditions, or the avoidance of toxic tin byproducts.

The Negishi coupling, which utilizes organozinc reagents instead of organostannanes, represents a powerful alternative to the Stille reaction for the synthesis of substituted thiazoles. researchgate.net Organozinc compounds are generally more reactive than their organotin counterparts, which can lead to faster reaction rates and milder conditions.

In the context of thiazole synthesis, Negishi coupling has been shown to be highly effective. For instance, 4-bromothiazoles can be converted to their corresponding organozinc derivatives and then coupled with other organic halides in a regioselective manner. researchgate.net Studies have demonstrated that Negishi cross-coupling can provide higher yields for the synthesis of certain bithiazole derivatives compared to the Stille coupling. researchgate.net This makes the Negishi reaction a valuable tool for chemists working with thiazole-containing target molecules, especially when the Stille reaction proves to be sluggish or low-yielding. researchgate.netresearchgate.net

Other Relevant Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Modified Thiazole Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been effectively applied to modified thiazole systems. nih.govbeilstein-journals.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. In the context of thiazole chemistry, this reaction allows for the introduction of various aryl or vinyl substituents onto the thiazole ring.

For instance, the coupling of 4-bromothiazole derivatives with arylboronic acids is a common strategy. The reaction conditions often require a palladium catalyst, such as Pd(OAc)2, a phosphine ligand like dppf, and a base, with the reaction being carried out in a suitable solvent like 1,4-dioxane. rsc.org The choice of ligand is crucial, as bulky and electron-donating ligands can accelerate the oxidative addition of the aryl halide to the palladium center, thus enhancing the reaction rate. beilstein-journals.org

A specific application involves the Miyaura borylation of a 4-bromo-2,4'-bithiazole system, followed by a Suzuki-Miyaura coupling sequence. rsc.org This two-step process first introduces a boronic ester group at the 4-position of the thiazole ring, which then serves as the coupling partner in the subsequent Suzuki-Miyaura reaction. This approach enables the synthesis of asymmetrically substituted bithiazoles, which would be challenging to prepare otherwise.

The versatility of the Suzuki-Miyaura coupling is further highlighted by its use with various functionalized thiazoles and boronic acid derivatives. For example, it has been used to synthesize 2-amino-4-arylthiazoles and 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.orgnih.gov The reaction conditions can be optimized by varying the palladium source, ligand, base, and solvent to maximize the yield of the desired product while minimizing side reactions. beilstein-journals.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent | Product | Reference |

| 4-bromo-2,4'-bisthiazole | bis(pinacolato)diboron | Pd(OAc)2 | dppf | KOAc | 1,4-dioxane | 4-(boronic acid pinacol (B44631) ester)-2,4'-bisthiazole | rsc.org |

| 2-amino-5-bromothiazole derivative | arylboronic acid | Xphos Pd G2 | Xphos | K3PO4 | THF/H2O | 2-amino-5-arylthiazole derivative | nih.gov |

| 3,5-dibromo-2,4,6-trimethylpyridine | phenylboronic acid | various Pd sources | various phosphines | various inorganic bases | various solvents | 3,5-diphenyl-2,4,6-trimethylpyridine | beilstein-journals.org |

| 3-bromo-2,1-borazaronaphthalenes | potassium alkenyltrifluoroborates | Pd catalyst | --- | --- | --- | 3-alkenyl-2,1-borazaronaphthalenes | nih.gov |

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. It has proven to be a valuable tool for the alkynyl functionalization of thiazole systems. nih.govcapes.gov.br

Research has shown that functionalized trifloyl oxazoles and thiazoles can undergo Sonogashira cross-coupling with terminal alkynes. nih.govcapes.gov.br This methodology has been successfully extended to 2,4-ditrifloylthiazoles, where the cross-coupling occurs regioselectively at the C2-position of the thiazole ring. The resulting 2-alkynyl-4-trifloylthiazoles can then act as electrophiles in a subsequent palladium(0)-mediated cross-coupling reaction, allowing for further functionalization. nih.govcapes.gov.br

The Sonogashira reaction has also been employed in the synthesis of various alkynyl-substituted furans from 2,3,4,5-tetrabromofuran, demonstrating its regioselective nature. thieme-connect.de This highlights the potential for similar selective alkynylations on polyhalogenated thiazole systems. The reaction is also a key step in the synthesis of more complex molecules, such as benzo[c]phenanthridine (B1199836) alkaloids, where it is used to construct key intermediates. beilstein-journals.org

| Thiazole Derivative | Alkyne | Catalyst System | Product | Reference |

| 2,4-ditrifloylthiazole | terminal alkyne | Pd(0) / Cu(I) | 2-alkynyl-4-trifloylthiazole | nih.govcapes.gov.br |

| 4,7-dibromo-6-(n-dodecyl)azulene | 4,7-diethynyl-6-(n-dodecyl)azulene | Not specified | 4,7-polyazulene linked through ethynyl (B1212043) bridges | beilstein-journals.org |

| 2,3,4,5-tetrabromofuran | terminal alkyne | Pd(0) / Cu(I) | alkynyl-substituted furans | thieme-connect.de |

Non-Catalytic Reactions and Functional Group Transformations

Halogen Dance Reactions in Bromothiazole Systems

The halogen dance reaction is a base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netnucleos.com This reaction can be a powerful tool for accessing substituted heterocyclic compounds that are otherwise difficult to synthesize. researchgate.net

In the context of bromothiazole systems, the halogen dance reaction has been observed in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles. nih.gov Treatment of these compounds with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), can induce the regioselective migration of a halogen from the C5-position of the thiazole ring to another position on the molecule. nih.gov For example, in 4,5-dibromo-2,4'-bithiazole, the bromo group at the C5-position migrates to the C2'-position of the other thiazole ring. researchgate.net

The efficiency and outcome of the halogen dance reaction can be influenced by several factors, including the choice of base, the reaction temperature, and the nature of the substituents on the thiazole ring. nih.gov For instance, while LDA can be used to induce the halogen dance, in some cases, a stronger base like P4-t-Bu may be required. nih.gov The reaction has been successfully applied in the synthesis of various functionalized thiazoles, including 2-amino-4-arylthiazoles. nih.gov

| Substrate | Base | Product | Key Observation | Reference |

| 4,5-dibromo-2,4'-bithiazole | LiHMDS | 2',4-dibromo-2,4'-bithiazole | Long-range migration of the C5-bromo group | researchgate.net |

| 4,5-dibromo- or 4-bromo-5-iodothiazoles with sulfur-containing heterocycles | LiHMDS or P4-t-Bu | Isomerized product | Regioselective migration of the C5-halo group | nih.gov |

| Boc-protected 2-amino-5-bromothiazole | LDA | 2-amino-4-bromothiazole derivative | Halogen migration from C5 to C4 | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents on the ring. youtube.comyoutube.comyoutube.com

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The mechanism typically involves two steps: the formation of a positively charged intermediate (arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org While benzene (B151609) itself requires a catalyst for reactions like bromination, the reactivity of the thiazole ring towards electrophiles is influenced by the presence of other substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group. youtube.comyoutube.com This type of reaction is favored when the aromatic ring is electron-deficient, often due to the presence of electron-withdrawing groups. youtube.com The mechanism can proceed through a nucleophilic addition-elimination pathway.

C-H Functionalization Approaches Relevant to Thiazole Chemistry

Metal-Mediated C-H Activation and Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including thiazoles. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. Metal-mediated C-H activation involves the cleavage of a C-H bond by a transition metal complex, followed by the formation of a new carbon-carbon or carbon-heteroatom bond.

In the context of thiazole chemistry, palladium-catalyzed direct C-H arylation has been successfully employed. For example, 4-bromobenzo[1,2-d:4,5-d']bis( researchgate.netnih.govresearchgate.netthiadiazole) can undergo direct C-H arylation with aryl and thienyl halides. researchgate.net This reaction allows for the selective introduction of aryl groups at specific positions on the heterocyclic system. The development of anhydrous Suzuki-Miyaura cross-coupling conditions has also expanded the scope of C-H functionalization, enabling the coupling of a wide range of previously inaccessible π-rich and π-deficient heterocycles. nih.gov

Regioselectivity and Site-Selectivity in Thiazole C-H Functionalization

The regioselectivity of C-H functionalization in thiazole derivatives is a critical aspect of their synthetic utility, allowing for the controlled introduction of various substituents at specific positions on the heterocyclic ring. In the case of this compound, the thiazole core is already substituted at the C2 and C4 positions, leaving the C5 position as the sole available site for direct C-H activation. This inherent structural feature dictates that any C-H functionalization will be highly site-selective for the C5 position.

The presence of the electron-withdrawing bromine atom at C4 and the versatile tributylstannyl group at C2 significantly influences the electronic properties of the thiazole ring. The C5-H bond is rendered susceptible to metallation and subsequent functionalization under appropriate catalytic conditions. Research into the direct C-H functionalization of the thiazole nucleus has demonstrated that the choice of catalyst, ligands, and reaction conditions can precisely control the position of arylation or alkenylation. rsc.orgnih.gov

Recent studies have highlighted palladium-catalyzed systems as particularly effective for the regioselective C-H arylation of thiazoles. For instance, the selection of a specific palladium catalyst in conjunction with a tailored ligand and base can direct arylation to either the C2 or C5 position of an unsubstituted thiazole. nih.gov These findings provide a strong basis for predicting the reactivity of this compound. Given that the C2 and C4 positions are blocked, conditions optimized for C5-functionalization are expected to be highly effective.

A catalytic system composed of a palladium source, such as palladium(II) acetate, and a specific ligand like bathophenanthroline (B157979) (Bphen), in the presence of a suitable base like potassium phosphate (B84403) (K₃PO₄), has been shown to favor C5-arylation of the thiazole ring. nih.gov This selectivity is attributed to the specific coordination of the catalyst and the electronic nature of the C5-H bond. Computational models suggest that the pathway for C5-arylation may proceed through a bimetallic complex, which is a lower energy route compared to the monometallic pathway often involved in C2-arylation. nih.gov

The direct C-H functionalization at the C5 position of this compound offers a direct route to 2,4,5-trisubstituted thiazoles, which are valuable scaffolds in medicinal chemistry and materials science. nih.govnih.gov This method circumvents the need for pre-functionalization at the C5 position, thus streamlining the synthetic process.

The following table outlines the expected regioselective C-H functionalization of this compound based on established methodologies for C5-selective thiazole functionalization.

Table 1: Regioselective C-H Functionalization of this compound

| Entry | Reactant | Catalyst System | Conditions | Product | Regioselectivity |

| 1 | Aryl Bromide | Pd(OAc)₂, Bphen, K₃PO₄ | Solvent, Heat | 5-Aryl-4-bromo-2-(tributylstannyl)thiazole | C5 |

| 2 | Alkene | Pd(OAc)₂, Ligand, Oxidant | Solvent, Heat | 5-Alkenyl-4-bromo-2-(tributylstannyl)thiazole | C5 |

Note: This table is illustrative and based on established principles of thiazole C-H functionalization. Specific yields and reaction parameters would require experimental validation for this compound.

The mechanistic pathway for the C5-arylation is believed to involve the formation of a palladium-thiazole complex, followed by a concerted metalation-deprotonation (CMD) step at the C5 position, facilitated by the base. Subsequent reductive elimination from the palladium center yields the C5-arylated product and regenerates the active palladium catalyst. nih.gov The tributylstannyl group at the C2 position and the bromo group at the C4 position remain intact under these conditions, allowing for subsequent cross-coupling reactions at these sites for further molecular diversification.

Applications of 4 Bromo 2 Tributylstannyl Thiazole As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The strategic placement of the bromo and tributylstannyl groups on the thiazole (B1198619) core enables a wide range of cross-coupling reactions, making 4-Bromo-2-(tributylstannyl)thiazole a powerful tool for the synthesis of elaborate heterocyclic structures.

Synthesis of Bithiazoles and Oligothiazoles

One of the most significant applications of this compound is in the regioselective synthesis of bithiazoles and, by extension, oligothiazoles. The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide in the presence of a palladium catalyst, is the primary method employed.

In a typical synthetic route, this compound can react with a halogenated thiazole derivative. The tributylstannyl group at the C2 position readily participates in the Stille coupling, while the bromine at the C4 position remains intact for potential subsequent transformations. This selective reactivity is crucial for the controlled, stepwise assembly of oligothiazole chains. For instance, the synthesis of 2,4'-bithiazoles can be efficiently achieved by coupling this compound with a 2-halothiazole.

A key advantage of using this stannylated intermediate is the ability to perform subsequent reactions at the C4 position. After the initial Stille coupling, the remaining bromo group can undergo a variety of transformations, including another Stille coupling, Suzuki coupling, or Sonogashira coupling, allowing for the introduction of diverse substituents and the extension of the conjugated system. This iterative approach is fundamental to the construction of well-defined oligothiazoles with specific electronic and photophysical properties.

| Reactant 1 | Reactant 2 | Coupling Reaction | Product |

| This compound | 2-Bromothiazole | Stille Coupling | 4-Bromo-2,2'-bithiazole |

| This compound | 4-Iodothiazole | Stille Coupling | 4-Bromo-2,4'-bithiazole |

Formation of Thiazole-Containing Polyazoles (e.g., Thiazole-Oxazole Hybrids)

The utility of this compound extends to the synthesis of hybrid heterocyclic systems, such as those containing both thiazole and oxazole (B20620) rings. These thiazole-oxazole motifs are present in a number of biologically active natural products. The Stille coupling reaction once again proves to be an effective method for forging the bond between these two different five-membered heterocycles.

By reacting this compound with a halogenated oxazole, such as 2-bromooxazole (B165757) or 4-iodooxazole, under palladium catalysis, a thiazole-oxazole dyad can be synthesized. The choice of the halogenated oxazole partner dictates the final connectivity of the resulting hybrid molecule. The reactivity of the tributylstannyl group allows for the formation of a C-C bond between the thiazole and oxazole rings, creating a conjugated system with unique electronic characteristics.

The resulting thiazole-oxazole hybrids can serve as core structures for the development of new pharmaceuticals or as ligands for metal complexes. The remaining bromine atom on the thiazole ring provides a handle for further chemical modification, enabling the creation of a library of derivatives with varied substitution patterns.

Divergent Synthesis of Multifunctionalized Thiazole Derivatives

A divergent synthetic strategy allows for the creation of multiple, structurally distinct compounds from a common intermediate. This compound is an ideal starting point for such strategies due to its two distinct reactive sites. researchgate.net This approach offers an efficient pathway to a wide array of multifunctionalized thiazole derivatives. researchgate.net

The divergent synthesis can commence with a reaction at either the C2 or C4 position. For example, a Stille coupling at the C2 position using the tributylstannyl group can be the initial step, introducing a specific substituent. The bromo group at the C4 position can then be subjected to a different cross-coupling reaction, such as a Suzuki or Heck reaction, to install a second, different functional group.

Alternatively, the bromine at the C4 position can be the first to react, for instance, through a lithium-halogen exchange followed by quenching with an electrophile. The tributylstannyl group at C2 would then be available for a subsequent Stille coupling. This flexibility in the reaction sequence allows for the synthesis of a diverse range of 2,4-disubstituted thiazoles from a single, readily accessible precursor.

| Starting Material | Reaction 1 (at C2) | Intermediate | Reaction 2 (at C4) | Final Product |

| This compound | Stille Coupling with Aryl-halide | 2-Aryl-4-bromothiazole | Suzuki Coupling with Boronic Acid | 2-Aryl-4-aryl'thiazole |

| This compound | Stille Coupling with Vinyl-halide | 4-Bromo-2-vinylthiazole | Heck Reaction with Alkene | 2,4-Divinylthiazole Derivative |

Development of Advanced Organic Materials

The electronic properties of thiazole-containing conjugated systems make them attractive components for advanced organic materials. This compound serves as a crucial building block in the synthesis of these materials, particularly for applications in optoelectronics.

Precursors for Organic Semiconductors in Optoelectronic Devices

Organic semiconductors are at the heart of various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the semiconductor material. Thiazole-containing molecules are often utilized due to their electron-deficient nature, which can facilitate electron transport.

This compound is an excellent precursor for the synthesis of these organic semiconductors. Through Stille cross-coupling reactions, it can be incorporated into larger conjugated molecules with alternating electron-donating and electron-accepting units. This "push-pull" architecture is a common design strategy for tuning the energy levels (HOMO and LUMO) of organic semiconductors and thus their optical and electronic properties.

For example, this compound can be coupled with electron-rich aromatic or heteroaromatic halides to create donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) type structures. The resulting materials can exhibit strong absorption in the visible or near-infrared region and possess suitable energy levels for efficient charge injection and transport in electronic devices.

Building Blocks for Low Bandgap Polymers and Conjugated Systems

Low bandgap polymers are of significant interest for applications in organic solar cells and near-infrared photodetectors. The bandgap of a conjugated polymer can be engineered by carefully selecting the monomeric building blocks. The incorporation of electron-deficient units, such as thiazole, alongside electron-rich units is a well-established strategy for lowering the bandgap.

This compound is an ideal monomer for the synthesis of such polymers via Stille polymerization. This polymerization technique involves the reaction of a distannylated monomer with a dihalogenated monomer. By preparing a distannylated derivative from this compound (for example, by converting the bromo group into a second stannyl (B1234572) group) or by reacting it with a dihalogenated comonomer, conjugated polymers with alternating thiazole units can be synthesized.

The resulting polymers can exhibit broad absorption spectra that extend into the near-infrared region, which is highly desirable for capturing a larger portion of the solar spectrum in photovoltaic applications. The ability to precisely control the polymer structure through the use of well-defined building blocks like this compound is critical for optimizing the performance of these advanced materials.

Synthesis of Star-Shaped Molecules and Dendrimers

The construction of highly branched, three-dimensional structures like star-shaped molecules and dendrimers often relies on efficient carbon-carbon bond-forming reactions, for which the Stille cross-coupling is a prominent tool. rsc.org This palladium-catalyzed reaction couples an organostannane (like the tributylstannyl group on the thiazole) with an organic halide. rsc.org

The general strategy for using a reagent like this compound would involve:

Coupling via the Stannyl Group: Reacting the 2-stannyl position of the thiazole with a multi-halogenated core molecule (e.g., a tri- or tetra-brominated benzene) in a Stille coupling reaction to form the initial arms of the star.

Coupling via the Bromo Group: The bromine atom at the 4-position of the now-attached thiazole arms remains as a reactive handle for further extension or functionalization, potentially leading to higher-generation dendrimers or more complex star-shaped architectures.

A closely related synthesis involves the Stille coupling of 2-tributylstannylthiophene with dibrominated cores to create the arms of a star-shaped molecule, highlighting the viability of this approach for five-membered heterocycles. rsc.org

Role in Medicinal Chemistry and Chemical Biology Research

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs. nih.gov Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component for binding to biological targets like enzymes and receptors. The utility of this compound in this field lies in its capacity to serve as a versatile intermediate for constructing these complex bioactive molecules.

Intermediates for the Synthesis of Bioactive Compounds

The dual functionality of this compound allows for its strategic insertion into target molecules. The tributylstannyl group provides a nucleophilic carbon partner for Stille cross-coupling, while the bromine atom serves as an electrophilic handle for subsequent Suzuki, Sonogashira, or other palladium-catalyzed reactions. This enables the convergent synthesis of complex scaffolds.

For instance, the synthesis of thiazole-based stilbene (B7821643) analogs, which have been investigated as potential DNA topoisomerase IB inhibitors, involves the construction of a substituted thiazole ring. nih.gov While the reported synthesis uses a multi-step process starting from simpler materials, a building block like this compound could theoretically offer a more direct route for coupling the thiazole moiety to other parts of the molecule.

Contributions to Nucleoside Analog Design and Synthesis

Nucleoside analogs are a cornerstone of antiviral and anticancer therapy. The synthesis of C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond, is an area of significant interest. Thiazole-containing C-nucleosides have been synthesized and shown to possess significant antiviral activity and the ability to inhibit guanine (B1146940) nucleotide biosynthesis. nih.gov

One reported synthesis of thiazole C-nucleosides involves building the thiazole ring from a glycosylthiocarboxamide precursor. nih.gov Although this specific route does not use a stannylated intermediate, the Stille coupling is a well-established method for forming the C-C bond in C-nucleoside synthesis. In principle, this compound could be coupled with a protected glycosyl halide or triflate to afford a thiazole C-nucleoside, offering an alternative synthetic strategy.

Table 1: Antiviral and Biosynthetic Inhibitory Activity of Thiazole C-Nucleosides

| Compound | Antiviral Activity | Inhibition of Guanine Nucleotide Biosynthesis |

|---|---|---|

| 2-β-D-ribofuranosylthiazole-4-carboxamide | Significant | 40-70% nih.gov |

This table presents data for thiazole C-nucleosides synthesized via a different route, illustrating the biological potential of this class of compounds.

Applications in Designing Enzyme Inhibitors and Related Molecular Probes

The thiazole motif is a key component in numerous enzyme inhibitors. Researchers have designed and synthesized thiazole derivatives as inhibitors of various enzymes, including:

Tubulin: Thiazole derivatives have been created as potential tubulin polymerization inhibitors for anticancer applications. nih.gov

Topoisomerase: Stilbene analogs containing a thiazole ring act as inhibitors of DNA topoisomerase IB. nih.gov

EGFR/VEGFR-2: Novel thiazole-based compounds have been developed as dual inhibitors of EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov

Acetylcholinesterase: Hybrid molecules combining coumarin (B35378) and thiazole moieties have been investigated as inhibitors of acetylcholinesterase for potential use in treating Alzheimer's disease. nih.gov

In these contexts, this compound serves as a valuable, though currently underutilized, building block. The Stille reaction enables its conjugation to other pharmacophores, allowing for the rapid generation of libraries of potential inhibitors. The bromo- and stannyl- groups offer orthogonal handles to systematically build and modify molecular probes designed to interact with specific enzyme active sites.

Future Directions and Emerging Research Avenues in 4 Bromo 2 Tributylstannyl Thiazole Chemistry

Enhancing Chemo- and Regioselectivity in Complex Syntheses

The inherent reactivity of the C-Br and C-Sn bonds in 4-bromo-2-(tributylstannyl)thiazole offers a powerful tool for sequential, regioselective cross-coupling reactions. Future research will likely focus on developing more sophisticated catalytic systems that can precisely control which site reacts, enabling the construction of highly complex molecular architectures in a programmable manner.

One of the key challenges lies in achieving high chemoselectivity, particularly in the presence of multiple reactive functional groups within a molecule. The development of new ligands for palladium catalysts is a promising avenue to modulate the reactivity of the catalytic species, thereby favoring one reaction pathway over another. For instance, tailored phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could be designed to sterically or electronically differentiate between the C-2 and C-4 positions of the thiazole (B1198619) ring.

A study on the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles demonstrated the feasibility of regioselective cross-coupling. nih.gov Starting with 2,4-dibromothiazole (B130268), a variety of substituents were introduced at the 2-position via Negishi and Sonogashira couplings. nih.gov Subsequent bromo-lithium exchange at the C-4 position and transmetalation to zinc or tin allowed for a second cross-coupling reaction. nih.gov While the Negishi coupling for introducing alkyl groups at the 2'-position was highly efficient (88-97% yield), the Stille coupling for aryl and alkynyl groups was less so (58-62% yield). nih.gov This highlights the need for further optimization of catalytic systems to broaden the scope of accessible compounds with high efficiency.

Interactive Table: Regioselective Cross-Coupling Yields

| Coupling Type | Substituent | Yield (%) |

|---|---|---|

| Negishi | 2'-alkyl | 88-97 |

| Stille | 2'-phenyl | 58-62 |

Development of More Sustainable and Less Toxic Methodologies for Organotin Chemistry

The primary drawback of using organotin reagents like this compound is their inherent toxicity and the difficulty in removing tin byproducts from the final products. organic-chemistry.org This has spurred significant research into developing more sustainable and environmentally benign alternatives.

Another strategy involves replacing tributyltin with less toxic alternatives. While research in this area is ongoing, the development of organotin reagents with different alkyl groups that are more easily removed or have lower toxicity is a key goal. Furthermore, the development of "tin-free" cross-coupling reactions, such as the Suzuki-Miyaura coupling using boronic acids, continues to be a major focus, although the unique reactivity of organostannanes often makes them indispensable for certain transformations. organic-chemistry.org

The use of alternative solvents is also crucial for greener chemistry. Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of these reactions. Research into performing Stille couplings in such media, potentially with the aid of phase-transfer catalysts or surfactants, is an active area of investigation.

Expanding the Scope of Cross-Coupling Partners and Catalytic Systems

The versatility of this compound lies in its ability to participate in Stille cross-coupling reactions. organic-chemistry.org Future research will undoubtedly focus on expanding the range of coupling partners that can be effectively used with this reagent. This includes exploring the use of less reactive electrophiles, such as aryl chlorides, and more complex or sterically hindered substrates.

The development of novel palladium catalysts and ligands is central to this effort. High-turnover catalysts that are robust and can operate under mild conditions are highly desirable. For example, the use of palladium complexes with bulky, electron-rich phosphine ligands like XPhos has shown promise in improving the efficiency of Stille couplings. nih.gov A modified procedure using a combination of Pd(OAc)₂ and XPhos with CsF as an additive proved effective in the Stille coupling of a diazocine derivative with 4-bromotoluene, achieving a 92% yield. nih.gov

Furthermore, exploring alternative metal catalysts, such as nickel or copper, could open up new reaction pathways and provide complementary reactivity to palladium-catalyzed systems. Copper-mediated couplings, for instance, have shown utility for substrates that are sensitive to palladium catalysis. smolecule.com

Interactive Table: Catalytic Systems for Stille Coupling

| Catalyst | Ligand | Additive | Key Feature |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | CsF | Effective for coupling with aryl bromides |

| Pd(PPh₃)₄ | None | LiCl | Promotes chemoselective coupling of allenylstannanes |

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. In the context of this compound chemistry, density functional theory (DFT) calculations can provide valuable insights into the elementary steps of the Stille cross-coupling catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. libretexts.org

By modeling the transition states and intermediates involved in the reaction, researchers can understand the factors that control chemo- and regioselectivity. This knowledge can then be used to rationally design new catalysts and reaction conditions to favor the desired outcome. For example, computational studies can help in the selection of optimal ligands by predicting their influence on the electronic and steric properties of the palladium center.

Predictive modeling can also be used to screen potential cross-coupling partners and predict the feasibility and efficiency of a given reaction. This can help to streamline the experimental workflow and reduce the amount of trial-and-error experimentation required. As computational methods become more accurate and accessible, their role in guiding the development of new synthetic methodologies will continue to grow. A computational study on thiazolidinone derivatives, for instance, helped identify potential biological targets for these compounds. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for the rapid synthesis and screening of large numbers of compounds has led to the development of automated synthesis and flow chemistry platforms. nih.gov Integrating the chemistry of this compound into these systems presents a significant opportunity to accelerate drug discovery and materials science research.

Flow chemistry, in particular, offers several advantages for reactions involving toxic or hazardous reagents like organotins. sci-hub.se Performing these reactions in a continuous flow reactor can improve safety by minimizing the amount of hazardous material present at any given time. sci-hub.se It can also lead to improved reaction efficiency and selectivity through precise control of reaction parameters such as temperature, pressure, and reaction time. sci-hub.senih.gov

The development of robust and reliable flow chemistry protocols for Stille couplings involving this compound would enable the automated synthesis of libraries of thiazole-containing compounds. These libraries could then be screened for biological activity or other desirable properties, significantly accelerating the discovery of new lead compounds. The immobilization of the palladium catalyst or the organotin reagent on a solid support is a key area of research that would facilitate the integration of these reactions into flow systems and simplify product purification.

Q & A

Basic: What are the key spectroscopic methods for structural confirmation of 4-bromo-2-(tributylstannyl)thiazole?

Answer:

The compound requires multi-technique characterization:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, thiazole protons resonate at δ 7.0–8.5 ppm, while tributyltin groups show peaks near δ 0.8–1.6 ppm .

- IR Spectroscopy : Key stretches include C-S (600–700 cm), Sn-C (450–550 cm), and aromatic C-Br (550–650 cm) .

- X-ray Crystallography : Resolve bond angles (e.g., Sn-C bond lengths ~2.1–2.2 Å) and confirm planar thiazole geometry .

- Elemental Analysis : Validate purity (e.g., ≤2% deviation between calculated and observed C/H/N/S content) .

Advanced: How can reaction conditions be optimized for synthesizing this compound with high regioselectivity?

Answer:

Optimization involves:

- Catalyst Selection : Use CuBr (1.5–2.0 eq) to promote halogen exchange, as demonstrated in analogous thiazole bromination reactions .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates .

- Temperature Control : Maintain 60–70°C to balance reactivity and avoid tributyltin decomposition (risk above 100°C) .

- Stoichiometric Ratios : A 1:1.2 molar ratio of thiazole precursor to tributyltin chloride minimizes side products like distannylated derivatives .

Advanced: What computational approaches predict the electronic effects of the tributylstannyl group in cross-coupling reactions?

Answer:

- DFT Calculations : Model Sn–C bond dissociation energies (~200–220 kJ/mol) and electron-withdrawing effects on the thiazole ring .

- Hammett Parameters : Quantify substituent effects (σ ≈ +0.11 for SnBu) to predict reactivity in Stille couplings .

- MO Analysis : Visualize LUMO localization on the bromine atom, guiding nucleophilic attack sites .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with organotin compounds (neurotoxic) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., tributyltin bromide) .

- Waste Management : Collect residues in sealed containers for incineration (prevents environmental Sn contamination) .

Advanced: How to resolve contradictory NMR data for derivatives of this compound?

Answer:

- Dynamic Effects : Variable-temperature NMR (e.g., 25–50°C) can reveal rotational barriers in bulky substituents .

- Decoupling Experiments : Suppress - coupling to clarify splitting patterns .

- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced: What mechanistic insights explain the stability of this compound under aerobic conditions?

Answer:

- Steric Shielding : The tributyltin group hinders oxidation by blocking O access to the thiazole ring .

- Electron Withdrawal : The SnBu group reduces electron density at the sulfur atom, slowing radical formation .

- Thermal Stability : Decomposition occurs above 200°C, forming SnO and brominated thiophenes (TGA data) .

Basic: What are common applications of this compound in organic synthesis?

Answer:

- Stille Coupling : Acts as a bromine-containing partner for Pd-catalyzed cross-couplings (e.g., with aryl iodides) .

- Heterocycle Functionalization : Introduces thiazole motifs into pharmaceuticals (e.g., antiviral agents) .

- Radical Reactions : Initiates cyclizations via bromine abstraction under UV light .

Advanced: How to design kinetic studies for tributyltin-thiazole bond cleavage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。